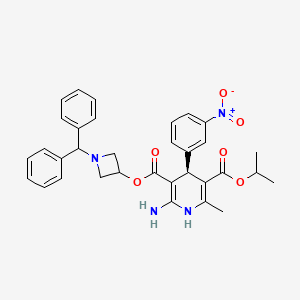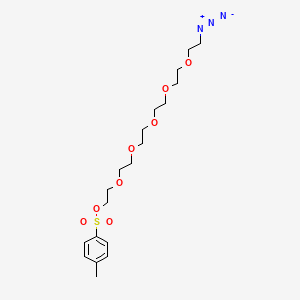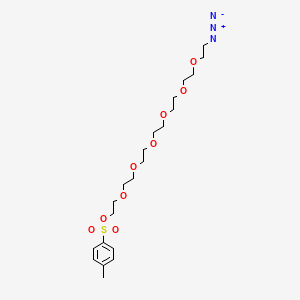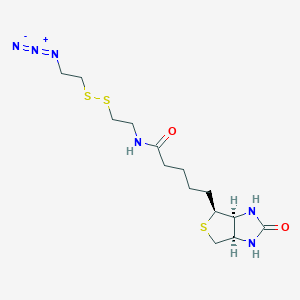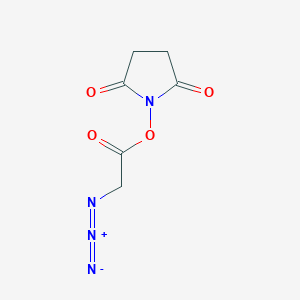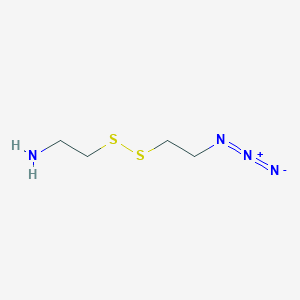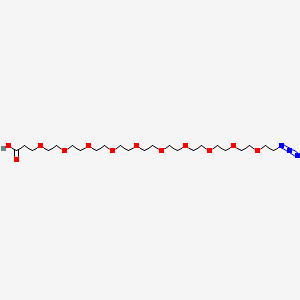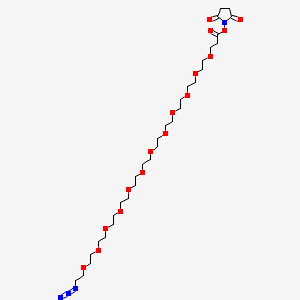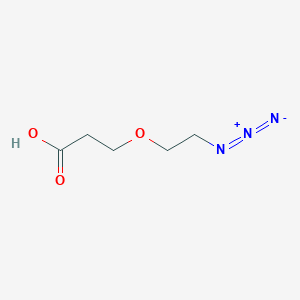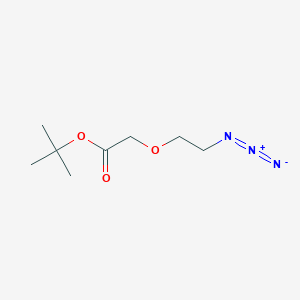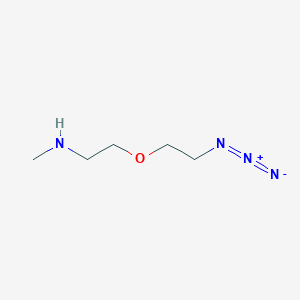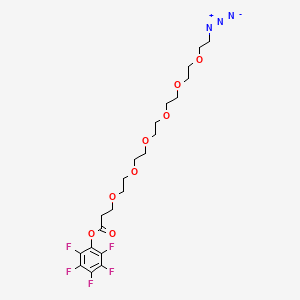
Azido-PEG6-PFP ester
Overview
Description
Azido-PEG6-PFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester group, which are crucial for its function in bio-conjugation and click chemistry reactions . The azide group enables click chemistry, while the PFP ester is a better leaving group compared to a hydroxyl group, making it useful for labeling primary amines of proteins and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG6-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP ester groups into a PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a hydroxyl group.
Azide Introduction: The hydroxyl group is then converted into an azide group using reagents such as sodium azide.
PFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pH, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: No catalyst is required for SPAAC reactions, making them suitable for bio-conjugation in living systems.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various bio-conjugation applications .
Scientific Research Applications
Azido-PEG6-PFP ester has a wide range of applications in scientific research, including:
Mechanism of Action
Azido-PEG6-PFP ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages.
Protein Labeling: The PFP ester group reacts with primary amines on proteins, facilitating their labeling and subsequent analysis.
PROTAC Synthesis: In the context of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group, used for similar bio-conjugation applications.
Azido-PEG-Alkyne: Contains both azide and alkyne groups, enabling it to participate in click chemistry reactions from both ends.
Azido-PEG-Maleimide: Contains an azide group and a maleimide group, useful for conjugation with thiol-containing molecules.
Uniqueness
Azido-PEG6-PFP ester is unique due to its combination of azide and PFP ester groups, which provide high reactivity and stability in bio-conjugation reactions. The PFP ester is a superior leaving group compared to NHS ester, making it more efficient for labeling primary amines .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


